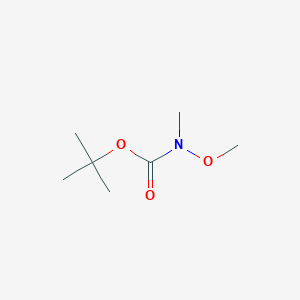

Tert-butyl methoxy(methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl methoxy(methyl)carbamate is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Synthesis Intermediates

Tert-butyl methoxy(methyl)carbamate is primarily recognized for its role as a synthetic intermediate in the production of pharmaceutical compounds. A notable application is its use in the synthesis of lacosamide, an anticonvulsant medication. The compound acts as a precursor in a multi-step synthesis involving the condensation of N-BOC-D-serine with benzene methanamine, which ultimately yields racemic and S-configured derivatives of lacosamide .

Carbamate Group in Drug Design

The carbamate functional group is integral to many approved drugs and prodrugs, enhancing their pharmacological properties. Research indicates that incorporating carbamates can improve solubility and bioavailability, making them valuable in drug formulation . The versatility of this compound allows for modifications that can tailor drug properties for specific therapeutic targets.

Organic Synthesis

Catalytic Processes

Recent studies have highlighted the utility of this compound in catalytic reactions, particularly in C–N bond formation. A photocatalyzed method for direct C–H amidation of indoles has been developed, utilizing tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate as a catalyst. This method demonstrates excellent regioselectivity and broad substrate scope, showcasing the compound's potential in synthetic chemistry .

Synthesis of Polyfunctional Molecules

The compound has been employed in synthesizing polyfunctional molecules aimed at probing enzyme active sites. A reliable method for synthesizing various carbamate derivatives has been established, demonstrating its effectiveness as an alkoxycarbonylation reagent for amines . This versatility enables researchers to explore new chemical spaces and develop innovative compounds with potential biological activity.

Case Study 1: Lacosamide Synthesis

- Objective : To synthesize lacosamide using this compound as an intermediate.

- Methodology : The synthesis involved forming a mixed acid anhydride from N-BOC-D-serine and isobutyl chlorocarbonate, followed by a condensation reaction with benzene methanamine.

- Results : The process yielded a high percentage (81.6%) of the desired product, indicating the efficacy of this compound in pharmaceutical applications .

Case Study 2: Photocatalysis

- Objective : To develop a photocatalyzed method for C–N bond formation using tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate.

- Methodology : The reaction conditions were optimized to achieve direct C–H amidation under mild conditions.

- Results : The method provided access to various biologically significant aminoindoles with excellent yields and regioselectivity, highlighting the compound's role in advancing synthetic methodologies .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for lacosamide | High yield synthesis (81.6%) |

| Organic Synthesis | C–N bond formation via photocatalysis | Excellent regioselectivity and broad substrate scope |

| Enzyme Probing | Synthesis of polyfunctional molecules | Reliable methods for diverse carbamate derivatives |

Propiedades

IUPAC Name |

tert-butyl N-methoxy-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-6(9)8(4)10-5/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVITZUWTPCAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.